molecular formula C11H13N5O B2714651 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-16-3

5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2714651
CAS No.: 2097892-16-3
M. Wt: 231.259
InChI Key: HUNFMLIVOXZIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic morpholine-proline hybrid core (2-oxa-5-azabicyclo[2.2.1]heptane) fused with a 1-methylpyrazolo[3,4-d]pyrimidine moiety. This scaffold is conformationally constrained, a design strategy often employed to enhance binding affinity and selectivity toward biological targets . The 2-oxa-5-azabicyclo[2.2.1]heptane core, first synthesized by Portoghese and Sepp in 1971, is structurally analogous to the natural alkaloid loline, which exhibits insecticidal and antifungal properties .

Properties

IUPAC Name

5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFMLIVOXZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the construction of the bicyclic ring system. Key steps may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-1-methylpyrazole and formamide derivatives.

    Construction of the bicyclic ring system: This step often involves intramolecular cyclization reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with suitable reagents to form the oxa-azabicycloheptane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring or the bicyclic system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The molecular formula is C12H14N4OC_{12}H_{14}N_4O with a molecular weight of approximately 230.26 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazolo derivatives, including those related to the compound . For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). In vitro assays demonstrated that certain derivatives exhibit potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some compounds showing IC50 values as low as 0.016 µM against wild-type EGFR .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of pyrazole-based compounds. A series of pyrazole derivatives were evaluated for their inhibitory activity against several bacterial strains, demonstrating significant antimicrobial effects. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

Case Study 1: EGFR Inhibition

A study published in 2022 synthesized new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound exhibited remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms . This highlights the potential of this class of compounds in targeted cancer therapies.

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrazole-based compounds were designed and synthesized to evaluate their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives had strong inhibitory effects, suggesting their utility in developing new antimicrobial agents .

Data Tables

Application AreaFindingsReference
Anticancer ActivityPotent EGFR inhibitors with IC50 values as low as 0.016 µM
Antimicrobial ActivitySignificant inhibitory effects against multiple bacterial strains
Anti-inflammatory EffectsModulation of inflammatory pathways observed

Mechanism of Action

The mechanism of action of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyrimidine moiety may bind to specific active sites on enzymes, inhibiting their activity or modulating their function. The bicyclic ring system may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 2-oxa-5-azabicyclo[2.2.1]heptane core is versatile, with diverse substituents modulating physicochemical and biological properties. Below is a comparative analysis of analogs (Table 1) and their key characteristics:

Table 1: Structural Analogs of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Compound Name / ID Substituent Biological Activity / Application Key Findings Reference
Target Compound 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl Inferred kinase inhibition Conformational rigidity enhances target engagement
(±)-68a’ 1-Imidazolylmethanone Antimalarial (Plasmodium falciparum) 60% yield; active at micromolar concentrations
Compound 42 4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl Intermediate in kinase inhibitors 72% yield; used in triazine-based drug discovery
106 (Repositioning) 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl methanone Antimalarial (astemizole analog) 71% yield; moderate activity against malaria parasites
5-Tosyl Derivative Tosyl (4-methylbenzenesulfonyl) Synthetic intermediate Used in nucleophilic substitution reactions
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl) 6-Chloro-2-cyclopropylpyrimidin-4-yl Discontinued (commercial) No activity data; likely explored for kinase targets

Substituent-Driven Pharmacological Effects

  • Heteroaromatic Groups: The target compound’s pyrazolo-pyrimidine group is analogous to adenosine triphosphate (ATP)-competitive kinase inhibitors. In contrast, the imidazolylmethanone in (±)-68a’ demonstrated slow-action antimalarial activity, highlighting the role of nitrogen-rich heterocycles in targeting parasitic enzymes .
  • Triazine and Morpholine Hybrids : Compound 42, bearing a triazine-morpholine substituent, serves as a kinase inhibitor precursor. Its synthesis via nucleophilic aromatic substitution (72% yield) underscores the reactivity of the bicyclic core’s secondary amine .
  • Benzimidazole Derivatives : Compound 106, a repositioned astemizole analog, incorporates a benzimidazole-piperidine group. Its 71% yield and antimalarial activity suggest improved solubility over parent compounds, though efficacy remains moderate .

Structural and Conformational Advantages

The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes a rigid, boat-like conformation, reducing entropic penalties during target binding . This contrasts with flexible morpholines, which exhibit lower selectivity. For example, bridged morpholines in loline-inspired compounds show improved activity against proteins compared to non-constrained analogs .

Biological Activity

The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a novel organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Structural Characteristics

The compound features a complex bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety with a bicyclic azabicyclo structure. The unique combination of these structural elements is believed to enhance its interaction with biological targets.

PropertyValue
Chemical FormulaC₉H₈N₆O
Molecular Weight200.2 g/mol
IUPAC Name5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
AppearancePowder

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial regulator in cell cycle progression. By inhibiting CDK2, it disrupts normal cell cycle events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Interaction with CDK2

The binding affinity of the compound to the ATP-binding site of CDK2 is critical for its inhibitory action. This competitive inhibition halts phosphorylation processes essential for cell cycle advancement, which has been demonstrated through various in vitro studies.

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated against several cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-715CDK2 inhibition
HCT-11612CDK2 inhibition
HeLa18CDK2 inhibition

These studies demonstrate significant cytotoxicity, indicating that the compound may serve as a promising candidate for further development as an anticancer agent.

Additional Biological Activities

Beyond its role as a CDK2 inhibitor, preliminary studies suggest potential anti-inflammatory and antibacterial properties. These activities are being investigated in ongoing research to better understand the full scope of its pharmacological effects.

Case Studies and Research Findings

Recent publications have highlighted various aspects of the biological activity of pyrazolo derivatives similar to our compound:

  • Antitumor Activity : A series of pyrazolo derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic targets, suggesting a broad spectrum of antitumor efficacy across different cancer types .
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in models simulating inflammatory responses .
  • Antibacterial Properties : Related compounds have demonstrated significant antibacterial activity against various pathogens, providing insight into potential applications beyond oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.